Pdgfp 1

Description

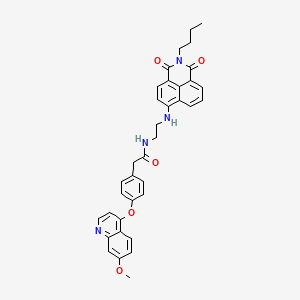

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H34N4O5 |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

N-[2-[(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]-2-[4-(7-methoxyquinolin-4-yl)oxyphenyl]acetamide |

InChI |

InChI=1S/C36H34N4O5/c1-3-4-20-40-35(42)28-7-5-6-27-30(15-14-29(34(27)28)36(40)43)38-18-19-39-33(41)21-23-8-10-24(11-9-23)45-32-16-17-37-31-22-25(44-2)12-13-26(31)32/h5-17,22,38H,3-4,18-21H2,1-2H3,(H,39,41) |

InChI Key |

IXJRMJVOFITPMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NCCNC(=O)CC4=CC=C(C=C4)OC5=C6C=CC(=CC6=NC=C5)OC)C=CC=C3C1=O |

Origin of Product |

United States |

Foundational & Exploratory

The PDGF Signaling Pathway: A Linchpin of Embryonic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a cornerstone of intercellular communication, orchestrating a multitude of cellular processes that are fundamental to embryonic development. This technical guide provides a comprehensive overview of the core components of the PDGF signaling cascade, its intricate roles in key developmental events, and the profound consequences of its dysregulation. We delve into the molecular mechanisms of ligand-receptor interactions, downstream signal transduction, and the cellular responses elicited, including proliferation, migration, differentiation, and survival. Furthermore, this document details established experimental protocols for the investigation of the PDGF pathway and presents quantitative data to facilitate comparative analysis. The information herein is intended to serve as a critical resource for researchers and professionals engaged in developmental biology, disease pathology, and the development of novel therapeutic strategies targeting this pivotal signaling network.

Introduction to the PDGF Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) family of signaling molecules comprises a set of potent mitogens for cells of mesenchymal origin.[1][2] This signaling axis is indispensable during embryogenesis, playing critical roles from the earliest stages of gastrulation to the complex processes of organogenesis.[3][4] The pathway is initiated by the binding of dimeric PDGF ligands to their cognate receptor tyrosine kinases (PDGFRs) on the cell surface. This interaction triggers receptor dimerization and autophosphorylation, creating docking sites for a host of intracellular signaling proteins that subsequently activate downstream cascades, ultimately leading to changes in gene expression and cellular behavior.[3]

Dysregulation of PDGF signaling is implicated in a range of developmental abnormalities and diseases. A thorough understanding of its function is therefore crucial for both fundamental developmental biology and translational research.

Core Components of the PDGF Signaling Pathway

The specificity and outcome of PDGF signaling are determined by the composition of the ligands and receptors involved.

PDGF Ligands

There are four main PDGF polypeptide chains: PDGF-A, PDGF-B, PDGF-C, and PDGF-D. These chains assemble into functional disulfide-linked dimers. The classical isoforms are PDGF-AA, PDGF-BB, and the heterodimer PDGF-AB. PDGF-C and PDGF-D are also secreted as homodimers. The expression of these ligands is spatially and temporally regulated throughout embryonic development, providing precise control over cellular responses.

PDGF Receptors

Two receptor tyrosine kinases, PDGFRα and PDGFRβ, mediate the effects of PDGF ligands. These receptors consist of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. Ligand binding induces the formation of receptor homodimers (αα and ββ) or heterodimers (αβ), each with distinct signaling properties and downstream effects.

Molecular Mechanism of PDGF Signal Transduction

The binding of a PDGF dimer to its receptor initiates a cascade of intracellular events:

-

Receptor Dimerization and Autophosphorylation: Ligand binding brings two receptor monomers into close proximity, facilitating their dimerization and the subsequent trans-autophosphorylation of multiple tyrosine residues in their cytoplasmic domains.

-

Recruitment of Signaling Proteins: The newly formed phosphotyrosine residues serve as docking sites for a variety of SH2 domain-containing proteins. Key signaling molecules recruited to the activated receptor complex include:

-

Phosphoinositide 3-kinase (PI3K)

-

Phospholipase C-gamma (PLCγ)

-

Src family kinases

-

Ras GTPase-activating protein (RasGAP)

-

The adaptor protein Grb2, which in turn recruits Sos to activate the Ras-MAPK pathway.

-

-

Activation of Downstream Signaling Cascades: The recruitment and activation of these signaling molecules trigger several major downstream pathways, including:

-

The PI3K-Akt Pathway: Primarily involved in cell survival and proliferation.

-

The Ras-MAPK Pathway: A key regulator of cell proliferation, differentiation, and migration.

-

The PLCγ Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), influencing cell migration and proliferation.

-

These pathways ultimately converge on the regulation of transcription factors, leading to changes in gene expression that drive the appropriate cellular responses during development.

Caption: The core PDGF signaling pathway.

Role of PDGF Signaling in Embryonic Development

PDGF signaling is pleiotropic, with essential functions at nearly every stage of embryogenesis.

Gastrulation and Early Mesoderm Development

During gastrulation, PDGF signaling is crucial for the proper migration and organization of mesodermal cells. In Xenopus embryos, for instance, PDGF-A secreted by the ectoderm acts as a chemoattractant for PDGFRα-expressing mesodermal cells, guiding their movement. Disruption of this signaling leads to severe gastrulation defects.

Neurulation and Neural Crest Development

The formation of the neural tube and the subsequent migration of neural crest cells are heavily dependent on PDGF signaling. PDGFRα is expressed in migrating neural crest cells, and its activation is required for their proliferation, survival, and directed migration to various parts of the embryo where they contribute to the formation of the craniofacial skeleton, peripheral nervous system, and other tissues. Defective PDGF signaling can result in neural tube closure defects like spina bifida and craniofacial abnormalities such as cleft palate.

Organogenesis

PDGF signaling is indispensable for the development of the cardiovascular system. PDGF-B and its receptor PDGFRβ are critical for the recruitment of pericytes and vascular smooth muscle cells to developing blood vessels, a process essential for vessel stabilization and maturation. In the heart, PDGF signaling is involved in the development of the cardiac cushions, which later form the heart valves, and in the formation of the coronary vasculature.

In the developing kidney, PDGF signaling mediates the interaction between the ureteric bud epithelium and the metanephric mesenchyme. It is required for the proliferation and differentiation of mesenchymal cells into glomeruli and other renal structures.

The branching morphogenesis of the lungs is regulated by a complex interplay of signaling molecules, including PDGFs. PDGF-A, produced by the developing airway epithelium, acts on PDGFRα-expressing mesenchymal cells to promote their proliferation and the formation of the smooth muscle layer surrounding the airways.

Data Presentation

Quantitative analysis of PDGF signaling components provides a deeper understanding of their regulatory roles.

Ligand-Receptor Binding Affinities

The affinity of PDGF ligands for their receptors dictates the strength and duration of the signaling response.

| Ligand | Receptor Dimer | Dissociation Constant (Kd) |

| PDGF-AA | αα | ~0.5-1.0 nM |

| PDGF-AB | αα | ~0.5-1.0 nM |

| PDGF-AB | αβ | High Affinity |

| PDGF-AB | ββ | ~0.9 nM |

| PDGF-BB | αα | High Affinity |

| PDGF-BB | αβ | High Affinity |

| PDGF-BB | ββ | High Affinity |

| PDGF-CC | αα | High Affinity |

| PDGF-CC | αβ | High Affinity |

| PDGF-DD | ββ | High Affinity |

Note: "High Affinity" is indicated where specific Kd values were not provided in the cited literature but the interaction is well-established as high affinity.

Gene Expression in Embryonic Tissues

The expression patterns of PDGF ligands and receptors are tightly regulated during development. The following table summarizes expression data from various studies, primarily in mouse models.

| Gene | Embryonic Stage | Location | Expression Level | Reference |

| Pdgfa | E6.5 - E8.5 | Embryonic and extraembryonic ectoderm | Expressed | |

| Pdgfa | E10.5 - E18.5 | Lung epithelium, airway and vascular smooth muscle | Expressed | |

| Pdgfc | E9.5 - E15.5 | Surface ectoderm, olfactory and otic placodes, gut and lung epithelium, myoblasts | Dynamic | |

| Pdgfra | E7.5 | Mesoderm | Expressed | |

| Pdgfra | E9.5 | Neural crest | Expressed | |

| Pdgfra | E10.5 - E18.5 | Lung mesenchyme | Expressed | |

| Pdgfrb | Post-implantation | Mesodermal derivatives | Expressed |

Note: "Expressed" and "Dynamic" are used to indicate the presence and regulated changes in expression as detailed in the referenced studies. For precise quantitative data, refer to the original publications, which may include single-cell RNA sequencing datasets.

Experimental Protocols

Investigating the PDGF signaling pathway in embryonic development requires a range of molecular and cellular techniques.

In Situ Hybridization for mRNA Localization

This technique is used to visualize the spatial expression pattern of PDGF ligand and receptor mRNAs in embryonic tissues.

Caption: Workflow for in situ hybridization.

Protocol Outline:

-

Embryo Collection and Fixation: Embryos are dissected at the desired developmental stage and fixed, typically in 4% paraformaldehyde (PFA).

-

Tissue Preparation: For whole-mount in situ hybridization, embryos are dehydrated in methanol. For sections, they are embedded in a cryo-medium like OCT.

-

Permeabilization: Tissues are treated with Proteinase K to facilitate probe entry.

-

Hybridization: A digoxigenin (DIG)-labeled antisense RNA probe specific to the target mRNA is incubated with the tissue, allowing it to anneal to the complementary mRNA sequence.

-

Washing: A series of stringent washes are performed to remove unbound probe.

-

Immunodetection: An antibody against DIG, conjugated to an enzyme like alkaline phosphatase (AP), is applied.

-

Signal Detection: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by AP into a colored precipitate, revealing the location of the mRNA.

-

Imaging: The stained embryos or sections are imaged using light microscopy.

Immunohistochemistry for Protein Localization

This method is used to detect the location and relative abundance of PDGF ligand and receptor proteins.

Protocol Outline:

-

Embryo Collection and Fixation: Similar to in situ hybridization, embryos are collected and fixed.

-

Sectioning and Permeabilization: Fixed embryos are typically sectioned and then permeabilized with a detergent like Triton X-100 to allow antibody penetration.

-

Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).

-

Primary Antibody Incubation: A primary antibody specific to the PDGF ligand or receptor of interest is applied.

-

Secondary Antibody Incubation: A secondary antibody that recognizes the primary antibody and is conjugated to a reporter molecule (e.g., a fluorophore or an enzyme like horseradish peroxidase) is added.

-

Detection and Imaging: If a fluorescently labeled secondary antibody is used, the signal is visualized using fluorescence microscopy. For enzyme-linked secondary antibodies, a substrate is added to produce a colored product that is visualized with a light microscope.

Generation of Knockout Mouse Models

To study the in vivo function of PDGF signaling components, gene knockout mouse models are invaluable. The Cre-loxP system is a common method for creating conditional knockouts.

Caption: Workflow for generating a conditional knockout mouse.

Protocol Outline:

-

Generation of a "Floxed" Allele: A mouse line is engineered to have loxP sites flanking a critical exon of the PDGF or PDGFR gene of interest.

-

Generation of a Cre-Driver Line: A separate mouse line is generated that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.

-

Breeding: The floxed mice are bred with the Cre-driver mice.

-

Conditional Knockout: In the offspring that inherit both the floxed allele and the Cre transgene, Cre recombinase will be expressed in the specific tissues, leading to the excision of the floxed exon and inactivation of the gene in those cells.

-

Phenotypic Analysis: The resulting mice are analyzed for developmental defects in the targeted tissues.

Cell Migration Assays

To quantitatively assess the role of PDGF in cell migration, various in vitro assays can be employed.

Protocol Outline (Boyden Chamber Assay):

-

Cell Culture: Cells of interest (e.g., embryonic fibroblasts or neural crest cells) are cultured.

-

Assay Setup: A Boyden chamber, which consists of two compartments separated by a microporous membrane, is used. The cells are placed in the upper chamber.

-

Chemoattractant Gradient: A solution containing a specific concentration of a PDGF ligand is placed in the lower chamber, creating a chemoattractant gradient across the membrane.

-

Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores in the membrane towards the chemoattractant.

-

Quantification: The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic response to the PDGF ligand.

Conclusion

The PDGF signaling pathway is a master regulator of embryonic development, with its influence extending from the establishment of the basic body plan to the intricate formation of individual organs. Its precise spatial and temporal regulation is paramount for normal embryogenesis, and its disruption leads to a spectrum of severe congenital abnormalities. The experimental approaches detailed in this guide provide a framework for the continued investigation of this vital signaling network. A deeper understanding of the quantitative and mechanistic aspects of PDGF signaling will undoubtedly pave the way for novel therapeutic interventions for developmental disorders and other diseases in which this pathway is aberrantly activated.

References

- 1. Specific receptors for platelet-derived growth factor on cells derived from connective tissue and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connective tissue growth factor differentially binds to members of the cystine knot superfamily and potentiates platelet-derived growth factor-B signaling in rabbit corneal fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and function of PDGF-C in development and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

The Role of Platelet-Derived Growth Factor (PDGF) in Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Derived Growth Factor (PDGF) is a potent mitogen that plays a pivotal role in the proliferation of fibroblasts, a cell type central to wound healing, tissue remodeling, and the pathogenesis of fibrotic diseases. This technical guide provides an in-depth examination of the molecular mechanisms by which PDGF stimulates fibroblast proliferation, details common experimental protocols for its study, and presents quantitative data on its effects. The signaling cascades initiated by PDGF, primarily through the PI3K/Akt and MAPK/ERK pathways, are elucidated with detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Platelet-Derived Growth Factor (PDGF) comprises a family of dimeric isoforms that are critical regulators of cell growth and division.[1] For fibroblasts, mesenchymal cells responsible for synthesizing the extracellular matrix, PDGF is a primary stimulus for proliferation.[2][3] This proliferative response is fundamental to physiological processes such as wound healing but can also contribute to pathological conditions like fibrosis when dysregulated.[1][4] Understanding the intricate signaling pathways and the quantitative effects of PDGF on fibroblast proliferation is therefore crucial for the development of therapeutic strategies targeting these conditions.

PDGF Isoforms and Receptors in Fibroblast Proliferation

PDGF exists as five different isoforms: PDGF-AA, PDGF-AB, PDGF-BB, PDGF-CC, and PDGF-DD. These isoforms exert their effects by binding to and inducing the dimerization of two structurally similar receptor tyrosine kinases: PDGFRα and PDGFRβ. The specific combination of receptor subunits (αα, ββ, or αβ) determines the binding affinity for different PDGF isoforms and subsequently influences the downstream signaling cascade.

Different PDGF isoforms can elicit varying mitogenic responses in fibroblasts. For instance, studies on human lung fibroblasts have shown that while all isoforms are potent mitogens, maximum mitogenic activity for PDGF-AA, -AB, and -BB is typically observed at concentrations of 5-10 ng/mL.

Quantitative Data on PDGF-Induced Fibroblast Proliferation

The mitogenic effect of PDGF on fibroblasts has been quantified in numerous studies. The following tables summarize key findings on the proliferative response of different fibroblast types to various PDGF isoforms.

| Fibroblast Type | PDGF Isoform(s) | Concentration for Maximum Mitogenic Activity | Observed Proliferation Increase | Reference |

| Human Fetal Lung Fibroblasts (IMR-90, WI-38) | PDGF-AA, PDGF-AB, PDGF-BB | 5-10 ng/mL | Not specified | |

| Human Adult Lung Fibroblasts (GeNA) | PDGF-AA, PDGF-AB, PDGF-BB | 5-10 ng/mL | Not specified | |

| Three additional normal adult lung fibroblast strains | PDGF-AA, PDGF-AB, PDGF-BB | Not specified | 200-270% of control | |

| Cardiac Fibroblasts | PDGF-D | 200 ng/mL | Several-fold increase compared to control | |

| Human Orbital Fibroblasts | PDGF-BB | 50 ng/mL | Significant increase in cell number |

| Fibroblast Type | PDGF Isoform | Treatment Duration | Observation | Reference |

| Normal Human Dermal Fibroblasts (NHDF) | PDGF-BB (40 ng/mL) | 72 hours | Significant increase in cell proliferation | |

| Human Orbital Fibroblasts | PDGF-BB (50 ng/mL) | 24 and 48 hours | Significant increase in cell number |

Signaling Pathways in PDGF-Mediated Fibroblast Proliferation

Upon ligand binding and receptor dimerization, the PDGF receptors undergo autophosphorylation on multiple tyrosine residues. These phosphorylated sites serve as docking stations for a variety of signaling molecules, leading to the activation of several downstream pathways crucial for cell proliferation. The two most prominent pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major driver of cell proliferation in response to PDGF. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated. Activated Akt then phosphorylates a number of downstream targets that promote cell cycle progression. For instance, Akt can activate mTOR, which in turn phosphorylates p70S6K and 4E-BP1, leading to an increase in the expression of cyclin D1, cyclin D3, and CDK6, all of which are critical for the G1/S phase transition of the cell cycle.

References

An In-depth Technical Guide to the Mechanism of PDGFR Autophosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Platelet-Derived Growth Factor Receptors (PDGFRs), comprising PDGFRα and PDGFRβ, are receptor tyrosine kinases (RTKs) that play a pivotal role in regulating fundamental cellular processes, including proliferation, migration, differentiation, and survival.[1] Dysregulation of PDGFR signaling is implicated in numerous pathologies, such as cancer, fibrosis, and atherosclerosis, making these receptors critical targets for therapeutic intervention.[2] A key event in the activation of PDGFR signaling is the ligand-induced autophosphorylation of the receptor's intracellular domain. This guide provides a comprehensive technical overview of the core mechanism of PDGFR autophosphorylation, supported by experimental protocols, quantitative data, and detailed signaling pathway diagrams.

The Core Mechanism of PDGFR Autophosphorylation

The autophosphorylation of PDGFR is a multi-step process initiated by ligand binding and culminating in the creation of a fully active signaling complex. This process can be broken down into several key stages:

Ligand Binding and Receptor Dimerization

PDGF ligands are dimeric molecules (e.g., PDGF-AA, PDGF-BB, PDGF-AB) that bind to the extracellular immunoglobulin-like domains of the PDGFRs.[1][2] This binding event induces a conformational change in the receptor monomers, facilitating their dimerization. PDGFRα and PDGFRβ can form homodimers (αα, ββ) or heterodimers (αβ), depending on the cell type and the specific PDGF isoform present. Dimerization is a prerequisite for the activation of the intracellular kinase domains, as it brings the two catalytic sites into close proximity.

Kinase Domain Activation

In the inactive state, the kinase activity of the PDGFR is autoinhibited. This is achieved through the juxtamembrane region and the activation loop, which fold into the catalytic site, blocking substrate and ATP access. Upon dimerization, the close proximity of the two intracellular domains allows for a trans-autophosphorylation event. One kinase domain phosphorylates a critical tyrosine residue within the activation loop of the other kinase domain.

-

In PDGFRα, this is Tyrosine 849 (Y849).

-

In PDGFRβ, this is Tyrosine 857 (Y857).

Phosphorylation of this activation loop tyrosine induces a conformational change, displacing it from the catalytic site. This "unlocks" the kinase domain, allowing for full enzymatic activity.

Sequential Autophosphorylation and Docking Site Creation

Once activated, the kinase domains proceed to phosphorylate multiple other tyrosine residues on the C-terminal tail and other intracellular regions of the receptor partner in a sequential and ordered manner. These newly phosphorylated tyrosine residues serve as high-affinity binding sites for a host of downstream signaling proteins containing Src homology 2 (SH2) domains or phosphotyrosine-binding (PTB) domains. This recruitment of signaling molecules to the activated receptor complex is the crucial step that initiates downstream signaling cascades.

Caption: Overview of PDGFR activation and autophosphorylation.

Quantitative Data on PDGFR Autophosphorylation

The kinetics and extent of PDGFR autophosphorylation can be quantified to understand the dynamics of receptor activation.

Table 1: Kinetics of PDGFR Homodimer Autophosphorylation

| Receptor Homodimer | Time to Peak Dimerization (min) | Time to Peak Autophosphorylation (min) | Relative Peak Autophosphorylation (Relative Induction) |

| PDGFRα | 5 | 5 | 11.2 ± 2.44 |

| PDGFRβ | 5 | 15 | 28.2 ± 3.89 |

Data adapted from studies on cells engineered to express PDGFR homodimers.

Table 2: Key Autophosphorylation Sites and Interacting Proteins

| Receptor | Phosphorylation Site | Interacting SH2/PTB Domain Proteins | Downstream Signaling Pathway |

| PDGFRα | Tyr572 | Shc | Ras-MAPK |

| Tyr574 | Shc | Ras-MAPK | |

| Tyr720 | PI3-Kinase (p85 subunit) | PI3K/Akt | |

| Tyr731 | PI3-Kinase (p85 subunit) | PI3K/Akt | |

| Tyr742 | PI3-Kinase (p85 subunit) | PI3K/Akt | |

| Tyr762 | SHP-2 | Ras-MAPK | |

| Tyr988 | PLCγ | PLCγ/PKC | |

| Tyr1018 | PLCγ | PLCγ/PKC | |

| PDGFRβ | Tyr579 | Src, Shc | Ras-MAPK |

| Tyr581 | Src, Shc | Ras-MAPK | |

| Tyr716 | Grb2 | Ras-MAPK | |

| Tyr740 | PI3-Kinase (p85 subunit) | PI3K/Akt | |

| Tyr751 | PI3-Kinase (p85 subunit) | PI3K/Akt | |

| Tyr771 | RasGAP | Ras Regulation | |

| Tyr1009 | SHP-2 | Ras-MAPK | |

| Tyr1021 | PLCγ | PLCγ/PKC |

This table provides a non-exhaustive list of major autophosphorylation sites and their associated signaling proteins.

Table 3: IC50 Values of Selected PDGFR Inhibitors

| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Kinase Targets |

| Imatinib | ~100 | ~100 | c-Kit, Abl |

| Sunitinib | 2 | 2 | VEGFRs, c-Kit, FLT3 |

| Sorafenib | 90 | 20 | VEGFRs, Raf |

| Pazopanib | 10 | 84 | VEGFRs, c-Kit, FGFR |

| Axitinib | 1.2 | 1.6 | VEGFRs |

IC50 values can vary depending on the assay conditions.

Experimental Protocols for Studying PDGFR Autophosphorylation

Several key experimental techniques are employed to investigate the mechanism and consequences of PDGFR autophosphorylation.

Immunoprecipitation of PDGFR

This protocol describes the isolation of PDGFR from cell lysates to study its phosphorylation status and associated proteins.

Materials:

-

Cell Lysis Buffer (RIPA or similar): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.

-

Protease and Phosphatase Inhibitor Cocktails.

-

Anti-PDGFR antibody (specific for α or β isoform).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS.

-

Elution Buffer: 2x Laemmli sample buffer.

Procedure:

-

Cell Lysis:

-

Culture cells to desired confluency and treat with PDGF ligand as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Incubate 500-1000 µg of protein lysate with 1-2 µg of anti-PDGFR antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, aspirate the supernatant.

-

Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

-

Caption: Experimental workflow for PDGFR immunoprecipitation.

In Vitro Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated or purified PDGFR.

Materials:

-

Immunoprecipitated PDGFR on beads or purified recombinant PDGFR.

-

Kinase Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT.

-

Exogenous substrate (e.g., poly(Glu,Tyr) 4:1).

-

ATP solution (containing γ-³²P-ATP for radioactive detection, or "cold" ATP for non-radioactive methods).

-

Stop Solution (e.g., 30 mM EDTA or SDS-PAGE sample buffer).

Procedure:

-

Prepare Kinase Reaction:

-

Wash the immunoprecipitated PDGFR beads twice with Kinase Buffer.

-

Resuspend the beads in Kinase Buffer.

-

-

Initiate Reaction:

-

Add the exogenous substrate to the bead suspension.

-

Start the reaction by adding the ATP solution.

-

Incubate at 30°C for 10-30 minutes with gentle agitation.

-

-

Terminate Reaction:

-

Stop the reaction by adding Stop Solution.

-

-

Detection:

-

Radioactive: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Add SDS-PAGE sample buffer, boil, and analyze substrate phosphorylation by Western blotting with a phospho-specific antibody.

-

Phosphopeptide Mapping by Mass Spectrometry

This powerful technique identifies and quantifies specific phosphorylation sites.

General Workflow:

-

Protein Isolation: Immunoprecipitate PDGFR as described in section 4.1.

-

In-gel or In-solution Digestion:

-

Run the immunoprecipitated sample on an SDS-PAGE gel, excise the PDGFR band, and perform in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the eluted proteins.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the digest mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.

-

For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT) can be employed.

-

Downstream Signaling Pathways

The autophosphorylation of PDGFR creates a scaffold for the assembly of a multi-protein signaling complex, leading to the activation of several key downstream pathways:

-

Ras-MAPK Pathway: The recruitment of adaptor proteins like Grb2 and Shc, often via SHP-2, leads to the activation of Ras and the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, which promotes cell proliferation.

-

PI3K/Akt Pathway: The p85 subunit of PI3-Kinase binds to specific phosphotyrosine residues on PDGFR, leading to the production of PIP3 and the activation of Akt. This pathway is crucial for cell survival and proliferation.

-

PLCγ Pathway: Phospholipase Cγ (PLCγ) is recruited to the activated receptor and is itself phosphorylated. Activated PLCγ cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which influences cell migration and proliferation.

Caption: Downstream signaling pathways of PDGFR.

Conclusion

The autophosphorylation of PDGFR is a tightly regulated and essential process for the initiation of its diverse downstream signaling activities. Understanding the intricate molecular details of this mechanism, from ligand-induced dimerization to the creation of specific phosphotyrosine docking sites, is crucial for the development of targeted therapies for diseases driven by aberrant PDGFR signaling. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate and modulate this critical cellular signaling event.

References

An In-depth Technical Guide to the Downstream Effectors of the PDGF Signaling Cascade

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream signaling pathways activated by the Platelet-Derived Growth Factor (PDGF) family. It details the key effector molecules, mechanisms of activation, and cellular outcomes, supported by quantitative data and detailed experimental protocols.

Introduction to PDGF Signaling

The Platelet-Derived Growth Factor (PDGF) signaling network is a critical regulator of cellular processes including proliferation, migration, differentiation, and survival.[1][2] The network consists of four ligands (PDGF-A, -B, -C, and -D) and two receptor tyrosine kinases (PDGFRα and PDGFRβ).[1][3] These components assemble into various dimeric ligand and receptor complexes, initiating a cascade of intracellular signaling events.[1] Dysregulation of the PDGF pathway is implicated in numerous diseases, including cancer, atherosclerosis, and fibrotic disorders, making it a key target for therapeutic intervention.

Receptor Activation: The Initial Trigger

PDGF signaling is initiated when a dimeric PDGF ligand binds to its cognate receptors on the cell surface. This binding event induces the dimerization of two receptor monomers, leading to three possible combinations: PDGFR-αα, -ββ, and -αβ. Dimerization is the pivotal event that activates the intrinsic tyrosine kinase activity of the receptors, resulting in trans-autophosphorylation of specific tyrosine residues within their cytoplasmic domains.

These newly phosphorylated tyrosine residues function as high-affinity docking sites for a host of Src homology 2 (SH2) domain-containing intracellular signaling proteins. The recruitment of these proteins to the activated receptor complex is the crucial step that propagates the signal downstream, branching into several distinct pathways that orchestrate a complex cellular response.

Core Downstream Signaling Pathways

Upon activation, the PDGFR complex recruits and activates several key effector proteins, leading to the initiation of three primary signaling cascades: the PI3K/Akt pathway, the MAPK/ERK pathway, and the PLCγ pathway.

The PI3K/Akt Pathway: A Pro-Survival Axis

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of cell survival, growth, and proliferation downstream of PDGFR.

-

Activation Mechanism: The p85 regulatory subunit of PI3K contains SH2 domains that bind directly to specific phosphotyrosine residues on the activated PDGFR, such as Tyr740 and Tyr751 on PDGFRβ. This interaction recruits the p110 catalytic subunit of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) and PDK1 to the membrane, leading to the phosphorylation and full activation of Akt.

-

Downstream Effectors & Cellular Functions: Activated Akt is a master kinase that phosphorylates a multitude of substrates to promote cell survival by inhibiting apoptosis and to drive cell cycle progression. A key target is the mTOR complex (mTORC1), which, when activated, promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates pro-apoptotic proteins like BAD and the Forkhead box O (FOXO) transcription factors.

The MAPK/ERK Pathway: A Proliferation and Migration Engine

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling axis activated by PDGF, playing a crucial role in stimulating cell growth, differentiation, and migration.

-

Activation Mechanism: This cascade is typically initiated by the recruitment of the adaptor protein Grb2 to the activated PDGFR. Grb2, which is in a pre-formed complex with the nucleotide exchange factor Son of Sevenless (Sos), is brought to the plasma membrane. Sos then activates the small G-protein Ras by promoting the exchange of GDP for GTP. GTP-bound Ras subsequently activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK). MEK then phosphorylates and activates ERK1/2 (a MAPK).

-

Downstream Effectors & Cellular Functions: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Jun and c-Fos. This leads to the expression of genes that drive cell cycle progression (e.g., cyclins) and promote cell migration and invasion.

The PLCγ Pathway: Mobilizing Calcium and Activating PKC

Phospholipase C gamma (PLCγ) is a key enzyme that links PDGFR activation to changes in intracellular calcium and the activation of Protein Kinase C (PKC).

-

Activation Mechanism: PLCγ contains SH2 domains that bind to specific phosphotyrosine sites on the activated PDGFR (e.g., Y1018 on PDGFRα), leading to its recruitment and subsequent phosphorylation by the receptor's kinase domain. Activated PLCγ then hydrolyzes PIP2 at the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effectors & Cellular Functions: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the plasma membrane and, together with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. The activation of the PLCγ pathway contributes to cell growth, motility, and proliferation. For instance, PLCγ-mediated downregulation of the cdk-inhibitor p27kip1 is a key step in PDGF-induced cell cycle progression.

Quantitative Data Presentation

The activation of downstream effectors is a dynamic process that can be quantified. The following tables summarize representative quantitative data from studies on PDGF signaling.

Table 1: Phosphorylation of PDGFRα and Downstream Effectors

This table shows the log2 fold change (FC) in phosphorylation levels of PDGFRα autophosphorylation sites and key downstream proteins following acute (15 min) or chronic (48h) stimulation with PDGF-AA (25 ng/ml) in glioma cells.

| Phosphorylation Site | Protein | Acute Stimulation (log2 FC) | Chronic Stimulation (log2 FC) | Data Source |

| pY742 | PDGFRα | 2.5 | 2.3 | |

| pY754 | PDGFRα | 2.1 | 1.5 | |

| pY849 | PDGFRα | 2.8 | 2.7 | |

| pY988 | PDGFRα | 2.2 | 2.0 |

Data adapted from phosphoproteomic analysis of PDGFRα-driven GBMs.

Table 2: Induction of Immediate Early Genes (IEGs) by PDGF-BB

This table illustrates the fold-increase in the expression of immediate early genes in Vascular Smooth Muscle Cells (VSMCs) 30 minutes after stimulation with PDGF-BB.

| Gene | Fold Increase (Mean ± SD) | Primary Mediating Pathway | Data Source |

| c-myc | 14.0 ± 2.1 | PLCγ | |

| c-fos | 101 ± 24 | PLCγ | |

| egr-1 | 51 ± 14 | PLCγ |

Data derived from real-time PCR analysis in VSMCs.

Experimental Protocols

Protocol: Western Blotting for Phospho-Akt and Phospho-ERK

This protocol details the detection of phosphorylated Akt (Ser473) and ERK1/2 (Thr202/Tyr204) in response to PDGF stimulation.

I. Cell Culture and Stimulation:

-

Plate cells (e.g., NIH/3T3 or HT29) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours in a serum-free medium to reduce basal signaling activity.

-

Stimulate cells with PDGF-BB at a final concentration of 50-100 ng/mL for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

II. Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 150-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

III. SDS-PAGE and Electrotransfer:

-

Prepare samples by adding 2x Laemmli sample buffer to 20-30 µg of protein per sample.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel (e.g., 4-20% gradient) along with a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

IV. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) or phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer, overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt, total ERK, or a loading control protein like Actin or Tubulin.

Protocol: Co-Immunoprecipitation (Co-IP) of PDGFRβ and PI3K

This protocol is for demonstrating the interaction between activated PDGFRβ and the p85 subunit of PI3K.

I. Cell Culture and Lysis:

-

Grow cells to confluency, serum-starve, and stimulate with PDGF-BB (50 ng/mL) for 5-10 minutes as described in Protocol 5.1.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease/phosphatase inhibitors). Avoid harsh detergents like SDS that disrupt protein-protein interactions.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

II. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary "bait" antibody (e.g., anti-PDGFRβ antibody) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Add 50 µL of a 50% slurry of Protein A/G agarose beads to capture the antibody-antigen complex. Incubate for another 1-3 hours at 4°C.

III. Washing and Elution:

-

Collect the beads by brief centrifugation (e.g., 3,000 rpm for 1 minute).

-

Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 50-60 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

IV. Analysis:

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

Analyze the eluate by Western blotting (as in Protocol 5.1), using a primary antibody against the "prey" protein (e.g., anti-p85 PI3K).

-

A band corresponding to the p85 subunit in the PDGFRβ immunoprecipitate lane (but not in a control IgG lane) confirms the interaction. The membrane can also be probed with an anti-PDGFRβ antibody to confirm successful immunoprecipitation.

References

Cellular Sources of Platelet-Derived Growth Factor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Derived Growth Factor (PDGF) is a potent mitogen for cells of mesenchymal origin and plays a crucial role in numerous biological processes, including embryonic development, cell proliferation and migration, and angiogenesis.[1] The PDGF family consists of four polypeptide chains (A, B, C, and D) that assemble into five functional dimeric isoforms: PDGF-AA, PDGF-BB, PDGF-AB, PDGF-CC, and PDGF-DD.[2] These isoforms exert their effects by binding to and activating two structurally related receptor tyrosine kinases, PDGFRα and PDGFRβ.[3] The differential expression of PDGF ligands and their receptors by various cell types underpins the diverse and specific physiological and pathological roles of this signaling axis. Dysregulation of PDGF signaling is implicated in a range of diseases, including atherosclerosis, fibrotic disorders, and malignancies.[1] This guide provides a comprehensive overview of the cellular sources of PDGF isoforms, quantitative expression data, detailed experimental protocols for their detection, and a description of the canonical PDGF signaling pathway.

Cellular Sources of PDGF Isoforms

A wide variety of cell types produce PDGF isoforms. The expression pattern is often cell-type specific and can be regulated by various stimuli such as hypoxia, thrombin, and other cytokines and growth factors.[3] While platelets are a major source of circulating PDGF, numerous other cells synthesize and secrete these growth factors, contributing to both autocrine and paracrine signaling.

| PDGF Isoform | Primary Cellular Sources |

| PDGF-A | Epithelial cells, muscle cells, neuronal progenitors, fibroblasts, osteoblasts, macrophages, smooth muscle cells, endothelial cells, and Langerhans cells. The Human Protein Atlas indicates distinct cytoplasmic expression mainly in endothelial cells across all tissues. |

| PDGF-B | Vascular endothelial cells, megakaryocytes, neurons, platelets, macrophages, and fetal fibroblasts. It is the predominant isoform in the whole blood serum of many species. |

| PDGF-C | Epithelial cells, muscle cells, neuronal progenitors, vascular endothelial cells, vascular smooth muscle cells, pericytes, monocytes, macrophages, platelets, and fibroblasts. In adult human tissues, PDGF-C is largely found in smooth muscle. |

| PDGF-D | Fibroblasts and smooth muscle cells. Its expression is less well-characterized compared to other isoforms but has been shown to be involved in macrophage recruitment and angiogenesis. |

Quantitative Expression Data

Quantifying the expression of PDGF isoforms is critical for understanding their roles in physiological and pathological processes. The following tables summarize representative quantitative data from the literature.

Table 1: PDGF Protein Levels in Biological Fluids and Cell Culture Supernatants

| Isoform | Sample Type | Cell/Tissue Source | Concentration Range (pg/mL) | Method |

| PDGF-AA | Platelet Rich Plasma (PRP) | Human | 7,700 ± 870 | ELISA |

| PDGF-AB | Platelet Rich Plasma (PRP) | Human | 46,280 ± 1,390 | ELISA |

| PDGF-BB | Platelet Rich Plasma (PRP) | Human | 12,140 ± 4,830 | ELISA |

| PDGF-BB | Cell Culture Supernatant | Human Peripheral Blood Leukocytes (PHA-stimulated) | >250 | ELISA |

| PDGF-BB | Serum | Human | 287 - 1082 | ELISA |

| PDGF-AA | Serum | Human | >13,000 | ELISA |

| PDGF-BB | Serum | Mouse | >13,000 | ELISA |

Data compiled from references.

Table 2: Relative mRNA Expression of PDGF Isoforms in Human Tissues and Cells

| Isoform | Tissue/Cell Type | Relative Expression Level | Method |

| PDGF-A | Glioblastoma | Higher than in astrocytomas | ISH |

| PDGF-B | Glioblastoma | Higher than in astrocytomas | ISH |

| PDGF-C | Leiomyomata | ~2.4-fold higher than normal myometrium | qPCR |

| PDGFRL | Costal Cartilage | Strongest among costal cartilage, mammary gland, and cervix | RT-PCR |

| PDGFRL | Chondrocytic HCS-2/8 cells | Highest among HCS-2/8, MDA-231, and HeLa cells | RT-PCR |

Data compiled from references.

Experimental Protocols

The identification and quantification of PDGF expression rely on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for PDGF Detection in Tissues

This protocol provides a general framework for the detection of PDGF proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

-

Transfer slides through a graded series of ethanol washes: 100% (2x3 minutes), 95% (1 minute), and 70% (1 minute).

-

Rinse slides in distilled water.

-

-

Antigen Retrieval:

-

For PDGFR-α, pre-treat with a high pH (pH 9) target retrieval solution.

-

For PDGFR-β, pre-treat with a low pH (pH 6.1) target retrieval solution.

-

Heat slides in the retrieval solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the specific PDGF isoform in an antibody diluent.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with wash buffer (3x5 minutes).

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash slides with wash buffer (3x5 minutes).

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash slides with wash buffer (3x5 minutes).

-

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

-

-

Counterstaining and Mounting:

-

Rinse slides in distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate slides through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) for PDGF mRNA Detection

This protocol outlines the detection of PDGF mRNA in tissue sections using digoxigenin (DIG)-labeled RNA probes.

-

Probe Synthesis:

-

Linearize the plasmid DNA containing the PDGF cDNA insert.

-

Synthesize DIG-labeled antisense and sense (as a negative control) RNA probes using an in vitro transcription kit.

-

Purify the RNA probes.

-

-

Tissue Preparation:

-

Use FFPE or frozen tissue sections.

-

Deparaffinize and rehydrate FFPE sections as described for IHC.

-

Fix frozen sections in 4% paraformaldehyde.

-

-

Permeabilization and Prehybridization:

-

Treat sections with Proteinase K to increase probe accessibility.

-

Post-fix with 4% paraformaldehyde.

-

Acetylate the sections to reduce non-specific binding.

-

Prehybridize the sections in hybridization buffer at 65°C for 1-2 hours.

-

-

Hybridization:

-

Dilute the DIG-labeled probe in hybridization buffer.

-

Denature the probe by heating at 80-95°C for 2-5 minutes and then chill on ice.

-

Apply the probe to the sections and incubate overnight at 65°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Perform stringent washes in solutions containing formamide and SSC at 65°C to remove unbound probe.

-

-

Immunodetection:

-

Block non-specific binding with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or HRP.

-

Wash to remove unbound antibody.

-

-

Signal Development and Visualization:

-

For AP-conjugated antibodies, use NBT/BCIP as a substrate to produce a colored precipitate.

-

For HRP-conjugated antibodies, use DAB or a fluorescent tyramide signal amplification system.

-

Counterstain if desired and mount.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for PDGF Quantification

This protocol describes a sandwich ELISA for the quantification of PDGF in samples like cell culture supernatants, serum, or plasma.

-

Plate Preparation:

-

Coat a 96-well microplate with a capture antibody specific for the PDGF isoform of interest.

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Prepare a serial dilution of the recombinant PDGF standard.

-

Add standards, controls, and samples to the wells in duplicate.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the PDGF isoform.

-

Incubate for 1.5-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add streptavidin-HRP conjugate.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

-

Signal Development and Measurement:

-

Wash the plate.

-

Add a substrate solution (e.g., TMB).

-

Incubate for 30 minutes at room temperature, protected from light.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PDGF in the samples by interpolating their absorbance values from the standard curve.

-

Quantitative Real-Time PCR (qPCR) for PDGF mRNA Quantification

This protocol allows for the quantification of PDGF mRNA levels in cells or tissues.

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the PDGF isoform, and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of the target PDGF gene using the ΔΔCt method, normalizing to a stable housekeeping gene.

-

Mandatory Visualizations

PDGF Signaling Pathway

Caption: Canonical PDGF signaling pathways.

Experimental Workflow for Identifying Cellular Sources of PDGF

Caption: Workflow for identifying cellular sources of PDGF.

References

The Role of Platelet-Derived Growth Factor (PDGF) in Central Nervous System Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Derived Growth Factor (PDGF) signaling is a critical regulator of cellular proliferation, migration, differentiation, and survival during the development of the central nervous system (CNS). This guide provides a comprehensive technical overview of the multifaceted roles of PDGF, detailing its impact on key neural cell lineages, the intricate signaling pathways it governs, and the experimental methodologies used to elucidate its functions.

PDGF Ligands and Receptors in the CNS

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that form homo- or heterodimers, and two receptor tyrosine kinases (PDGFRα and PDGFRβ). The specific combination of ligands and receptors dictates the downstream cellular response.[1][2]

Table 1: PDGF Ligand-Receptor Binding Specificities

| Ligand | Binds to PDGFRαα | Binds to PDGFRαβ | Binds to PDGFRββ |

| PDGF-AA | Yes | Yes | No |

| PDGF-AB | Yes | Yes | Yes |

| PDGF-BB | Yes | Yes | Yes |

| PDGF-CC | Yes | Yes | No |

| PDGF-DD | No | Yes | Yes |

Table 2: Expression of PDGF Ligands and Receptors in Major CNS Cell Types During Development

| Cell Type | PDGF Ligands Expressed | PDGF Receptors Expressed | Key Roles in Development |

| Neurons | PDGF-A, PDGF-B, PDGF-C[3][4] | PDGFRα, PDGFRβ[5] | Neuronal migration, survival, and differentiation. |

| Oligodendrocyte Precursor Cells (OPCs) | - | PDGFRα | Proliferation, migration, and survival. |

| Astrocytes | PDGF-A, PDGF-B | PDGFRα, PDGFRβ | Proliferation and migration. |

| Neural Stem/Progenitor Cells | - | PDGFRα, PDGFRβ | Proliferation and fate specification. |

Core Functions of PDGF Signaling in CNS Development

Oligodendrogenesis

PDGF signaling is paramount for the development of oligodendrocytes, the myelinating cells of the CNS. PDGF-AA, primarily secreted by neurons and astrocytes, acts as a potent mitogen and survival factor for OPCs, which express high levels of PDGFRα. This interaction drives the expansion of the OPC pool and guides their migration to future white matter tracts. Disruption of this signaling cascade leads to severe hypomyelination.

Neurogenesis and Neuronal Survival

PDGFs and their receptors are expressed by various neuronal populations throughout development. PDGF signaling influences neuronal migration and differentiation. Furthermore, PDGF-BB, acting through PDGFRβ, has been shown to have neuroprotective effects, promoting neuronal survival.

Astrocyte Development

Astrocytes, another major glial cell type, are also regulated by PDGF signaling. PDGFs can stimulate the proliferation and migration of astrocyte precursors, contributing to the proper formation of astrocytic networks.

Quantitative Data from Knockout Models

Studies using knockout mice have been instrumental in defining the in vivo roles of PDGF signaling.

Table 3: Effects of PDGF-A Knockout on Oligodendrocyte Lineage Cells in the Mouse Spinal Cord

| Cell Type | Wild-Type (cells/unit area) | PDGF-A Knockout (cells/unit area) | % Reduction | Reference |

| PDGFRα+ Progenitors (P9) | 17 ± 3 | 1 ± 1 | ~94% | |

| PLP/DM-20+ Oligodendrocytes (P9) | Significantly higher than knockout | Markedly reduced | Not explicitly quantified |

Table 4: Summary of CNS Phenotypes in PDGF/PDGFR Knockout Mice

| Knockout Model | Key CNS Phenotype | Reference |

| PDGF-A | Severe reduction in OPCs, leading to hypomyelination and tremors. | |

| PDGFRα | Embryonic lethal; defects in neural crest cell survival and migration. | |

| PDGF-B | Perinatal lethal; vascular defects, but less severe direct impact on OPC numbers compared to PDGF-A knockout. | |

| PDGFRβ | Perinatal lethal; defects in blood vessel formation. Conditional knockout in neurons leads to increased vulnerability to injury. |

PDGF Signaling Pathways

Upon ligand binding, PDGF receptors dimerize and autophosphorylate, creating docking sites for various signaling molecules. The two major downstream pathways activated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.

PI3K/Akt Pathway

This pathway is crucial for cell survival, proliferation, and growth. In OPCs, activation of the PI3K/Akt pathway by PDGF is essential for their proliferation and survival.

Caption: PI3K/Akt signaling pathway downstream of PDGFRα activation in OPCs.

MAPK/ERK Pathway

The MAPK/ERK pathway is primarily involved in regulating cell proliferation, differentiation, and migration. In the context of CNS development, PDGF-induced activation of the ERK pathway contributes to OPC migration.

References

- 1. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. PI3K-mediated PDGFRα signaling regulates survival and proliferation in skeletal development through p53-dependent intracellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astrocyte allocation during brain development is controlled by Tcf4-mediated fate restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Platelet-Derived Growth Factor (PDGF) and its Function in Angiogenesis and Vasculogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, and vasculogenesis, the de novo formation of blood vessels, are fundamental processes in embryonic development, tissue repair, and various pathological conditions, including cancer.[1] These processes are orchestrated by a complex interplay of growth factors, cytokines, and their respective receptors. Among these, the Platelet-Derived Growth Factor (PDGF) family of signaling molecules plays a pivotal role, particularly in the maturation and stabilization of newly formed vessels.[2][3]

Initially identified as a mitogen for cells of mesenchymal origin, the functions of PDGF have been shown to extend to the direct and indirect modulation of endothelial cells (ECs), and the crucial recruitment of perivascular cells, namely pericytes and vascular smooth muscle cells (vSMCs).[4][5] Disruption in the PDGF signaling axis leads to severe vascular defects, embryonic lethality in knockout models, and is implicated in numerous diseases characterized by aberrant angiogenesis.

This technical guide provides a comprehensive overview of the PDGF family, its receptors, and their core functions in angiogenesis and vasculogenesis. It details the underlying signaling pathways, presents quantitative data from key studies, outlines common experimental protocols, and discusses the therapeutic implications of targeting this critical pathway.

The PDGF Ligands and Receptors

The PDGF family consists of four distinct polypeptide chains: PDGF-A, PDGF-B, PDGF-C, and PDGF-D. These chains assemble into disulfide-linked dimers to form biologically active ligands. Five dimeric isoforms have been identified: the homodimers PDGF-AA, PDGF-BB, PDGF-CC, and PDGF-DD, as well as the heterodimer PDGF-AB.

These ligands exert their effects by binding to and inducing the dimerization of two structurally related receptor tyrosine kinases (RTKs): PDGF Receptor Alpha (PDGFRα) and PDGF Receptor Beta (PDGFRβ). The binding specificity of the PDGF isoforms to the receptor subunits dictates the subsequent intracellular signaling cascade.

-

PDGFRα: Binds PDGF-A, -B, and -C chains. It can form αα homodimers or αβ heterodimers.

-

PDGFRβ: Binds PDGF-B and -D chains. It can form ββ homodimers or αβ heterodimers.

This differential binding allows for a complex and tightly regulated signaling network. For instance, PDGF-AA exclusively activates PDGFRα-α, PDGF-DD primarily activates PDGFRβ-β, and PDGF-BB can activate all three receptor combinations (αα, ββ, αβ).

Core Functions in Vasculogenesis and Angiogenesis

While often discussed in the context of angiogenesis, PDGF signaling is integral to both de novo vessel formation (vasculogenesis) and the sprouting from existing vessels.

Vasculogenesis and Early Vessel Development

During embryonic development, the loss of both PDGFRα and PDGFRβ leads to a catastrophic failure in the development of yolk sac blood vessels, resulting in embryonic lethality. This highlights the essential, cooperative role of PDGF receptors in early vascular remodeling and maturation. Stimulation of PDGFRβ with PDGF-BB has been shown to induce sprouting vasculogenesis in differentiating embryonic stem cells and accelerate the differentiation of endothelial cells.

Angiogenesis: The Critical PDGF-B/PDGFRβ Axis in Pericyte Recruitment

The most well-characterized role of PDGF in vascular biology is the recruitment of perivascular cells to nascent endothelial tubes, a critical step for vessel stabilization and maturation.

The process is primarily mediated by the PDGF-B/PDGFRβ signaling axis:

-

PDGF-B Secretion: Sprouting endothelial cells at the leading edge of a new vessel produce and secrete PDGF-B.

-

Pericyte Chemoattraction: Mesenchymal progenitor cells expressing PDGFRβ on their surface are attracted to the PDGF-B gradient.

-

Recruitment and Proliferation: This signaling promotes the migration, proliferation, and attachment of these perivascular cells (which differentiate into pericytes and vSMCs) to the endothelial wall.

-

Vessel Maturation: The ensheathment of the vessel by pericytes provides structural support, regulates endothelial cell proliferation and permeability, and contributes to the formation of the basement membrane.

The importance of this axis is demonstrated in knockout mouse models. Mice deficient in either PDGF-B or PDGFRβ die perinatally with severe vascular defects, including a lack of pericytes, endothelial hyperplasia, vessel dilation, and widespread microhemorrhages.

Roles of PDGF-C and PDGF-D

While the B-isoform has been studied most extensively, PDGF-C and PDGF-D are also potent pro-angiogenic factors.

-

PDGF-C: This ligand activates PDGFRα and has been shown to stimulate the recruitment of endothelial progenitor cells from the bone marrow. It also has direct effects on the proliferation and migration of endothelial cells, pericytes, and smooth muscle cells. In pathological contexts, tumor-derived PDGF-C can recruit fibroblasts that promote tumor growth and angiogenesis, contributing to resistance against anti-VEGF therapies.

-

PDGF-D: Signaling through PDGFRβ, PDGF-D enhances the angiogenic capacity of endothelial progenitor cells, including their proliferation, migration, and tube formation abilities. Gene inactivation studies in mice reveal that PDGF-D plays a role in maintaining vascular homeostasis, with knockout mice showing disorganized pericytes in the cardiac vasculature and slightly elevated blood pressure.

Key Intracellular Signaling Pathways

Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for a host of SH2 domain-containing signaling proteins, triggering downstream cascades that mediate the cellular responses to PDGF. The two major pathways are:

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation of Akt, a key regulator of cell survival, proliferation, and migration. This pathway is crucial for the pro-angiogenic and pro-survival effects of PDGF.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is strongly activated by PDGF. This pathway is a primary driver of mitogenesis (cell proliferation) and differentiation.

Other important signaling molecules activated by PDGFRs include phospholipase C-gamma (PLCγ), which is involved in cell motility, and members of the STAT family of transcription factors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicsinsurgery.com [clinicsinsurgery.com]

- 4. sinobiological.com [sinobiological.com]

- 5. Platelet derived growth factor inhibitors: A potential therapeutic approach for ocular neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Different PDGF Isoforms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Platelet-Derived Growth Factor (PDGF) family of signaling molecules are potent mitogens for cells of mesenchymal origin and play a pivotal role in numerous physiological and pathological processes.[1][2] These processes include embryonic development, angiogenesis, wound healing, and tissue remodeling.[1][2] Dysregulation of PDGF signaling is implicated in various diseases, including cancer, atherosclerosis, and fibrotic disorders.[1] The PDGF family consists of four polypeptide chains (A, B, C, and D) that assemble into five disulfide-linked dimeric isoforms: PDGF-AA, PDGF-BB, PDGF-AB, PDGF-CC, and PDGF-DD. These isoforms exert their effects by binding to and activating two structurally related receptor tyrosine kinases (RTKs): PDGF receptor-α (PDGFRα) and PDGF receptor-β (PDGFRβ). The specific combination of PDGF isoform and receptor dimer determines the downstream signaling cascade and the ultimate cellular response, highlighting the importance of understanding the distinct physiological roles of each isoform. This guide provides a comprehensive technical overview of the current understanding of the different PDGF isoforms, their receptor interactions, downstream signaling pathways, physiological functions, and the key experimental methodologies used to study them.

PDGF Isoforms and their Receptors

The four PDGF polypeptide chains give rise to five functional dimeric ligands. PDGF-A and -B are the classical isoforms, while PDGF-C and -D were discovered more recently. These isoforms exhibit distinct binding specificities for the three possible receptor dimers: PDGFRαα, PDGFRββ, and PDGFRαβ.

-

PDGF-A: Primarily forms the homodimer PDGF-AA, which binds exclusively to PDGFRαα.

-

PDGF-B: Can form the homodimer PDGF-BB, which is capable of binding to all three receptor dimers (αα, ββ, and αβ), and the heterodimer PDGF-AB, which binds to PDGFRαα and PDGFRαβ.

-

PDGF-C: Exists as a homodimer, PDGF-CC, which binds to PDGFRαα and PDGFRαβ.

-

PDGF-D: Forms the homodimer PDGF-DD, which specifically binds to PDGFRββ.

The expression of both the ligands and their receptors is tightly regulated in a spatio-temporal manner during development and in adult tissues, which dictates the specific physiological outcomes of PDGF signaling.

Quantitative Analysis of PDGF-PDGFR Interactions

The affinity of each PDGF isoform for the different PDGFR dimers is a critical determinant of the biological response. These binding affinities are typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values for the interactions between various human PDGF isoforms and PDGFR dimers.

| PDGF Isoform | Receptor Dimer | Binding Affinity (Kd) | Reference(s) |

| PDGF-AA | PDGFRαα | 0.22 - 660 nM | |

| PDGF-BB | PDGFRαα | 0.42 - 420 nM | |

| PDGF-BB | PDGFRββ | 0.83 - 1.2 nM | |

| PDGF-AB | PDGFRαα | 0.5 - 1.0 nM | |

| PDGF-AB | PDGFRββ | 0.9 - 2.2 µM | |

| PDGF-CC | PDGFRαα | 3.4 nM | |

| PDGF-CC | PDGFRββ | 1.9 nM | |

| PDGF-DD | PDGFRββ | 67 nM |

Note: The wide range of reported Kd values can be attributed to different experimental methodologies and conditions.

Signaling Pathways Activated by PDGF Isoforms

Upon ligand binding, PDGF receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their intracellular domains. These phosphorylated tyrosines serve as docking sites for a variety of SH2 domain-containing signaling proteins, thereby initiating multiple downstream signaling cascades. The two main signaling pathways activated by PDGFRs are the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

While both PDGFRα and PDGFRβ activate these core pathways, there are distinctions in the specific adapter proteins they recruit and the kinetics and magnitude of downstream signaling, leading to different cellular outcomes.

PDGFRα Signaling

PDGFRα activation, typically by PDGF-AA and PDGF-CC, leads to the recruitment of signaling molecules such as PI3K, PLCγ, and the adaptor protein Grb2, which in turn activates the Ras-MAPK cascade. Activation of the PI3K/AKT pathway is a prominent outcome of PDGFRα signaling and is crucial for cell survival and proliferation.

References

PDGF Signaling: A Cornerstone of Normal Wound Healing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Derived Growth Factor (PDGF) signaling is a critical and intricate process essential for the successful progression of normal wound healing. This signaling cascade orchestrates a multitude of cellular events, from the initial inflammatory response to the formation of new tissue and subsequent remodeling. A thorough understanding of the molecular mechanisms underlying PDGF's actions is paramount for the development of novel therapeutic strategies aimed at accelerating and improving wound repair, particularly in compromised healing scenarios. This technical guide provides a comprehensive overview of the core aspects of PDGF signaling in the context of normal wound healing, detailing the roles of its various isoforms and receptors, the downstream signaling pathways it activates, and its ultimate cellular effects. Furthermore, this document presents key quantitative data in a structured format and provides detailed protocols for essential experiments, equipping researchers with the foundational knowledge and practical tools to investigate this vital signaling network.

Introduction to PDGF Signaling in Wound Healing

The process of wound healing is a highly regulated and dynamic sequence of four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1] Platelet-Derived Growth Factor (PDGF) is a potent mitogen and chemoattractant for mesenchymal cells and plays a pivotal role in coordinating the cellular and molecular events across these phases.[2][3] Released primarily from degranulating platelets upon tissue injury, PDGF initiates a signaling cascade that is fundamental to the recruitment of inflammatory cells, the proliferation and migration of fibroblasts and smooth muscle cells, and the synthesis of extracellular matrix (ECM) components.[4] Dysregulation of PDGF signaling has been implicated in impaired wound healing, highlighting its importance in the repair process.[5]

PDGF Ligands and Receptors: The Initiators of the Signal

The PDGF family consists of four polypeptide chains (A, B, C, and D) that assemble into five disulfide-linked dimeric isoforms: PDGF-AA, PDGF-AB, PDGF-BB, PDGF-CC, and PDGF-DD. The biological effects of these isoforms are mediated through their binding to two structurally similar receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ. The binding of a dimeric PDGF ligand to its cognate receptors induces receptor dimerization, which can result in the formation of αα, ββ, or αβ homodimers or heterodimers. This dimerization event is a prerequisite for the activation of the intrinsic kinase activity of the receptors.

The specificity of ligand-receptor interaction is a key determinant of the downstream cellular response. PDGF-AA exclusively binds to PDGFRαα, while PDGF-BB can bind to all three receptor combinations (αα, ββ, and αβ). PDGF-AB binds to PDGFRαα and PDGFRαβ. The more recently discovered isoforms, PDGF-CC and PDGF-DD, require proteolytic activation before they can bind to their receptors; activated PDGF-CC binds to PDGFRαα and αβ, whereas activated PDGF-DD binds to PDGFRββ.

Quantitative Data: PDGF-PDGFR Binding Affinities

The affinity of different PDGF isoforms for their receptors has been quantified, with dissociation constants (Kd) typically in the nanomolar range, indicating high-affinity interactions.

| PDGF Isoform | Receptor Dimer | Dissociation Constant (Kd) | Reference(s) |

| PDGF-AA | PDGFRαα | 0.5 - 1.0 nM | |

| PDGF-AB | PDGFRαα | 0.5 - 1.0 nM | |

| PDGF-AB | PDGFRββ | 0.9 nM | |

| PDGF-BB | PDGFRαα | 0.21 - 0.42 nM | |

| PDGF-BB | PDGFRββ | 0.21 - 0.42 nM |

Downstream Signaling Pathways